Patent

US04486344

Procedure details

To a slurry of 92.1 milligrams (mg) of the HCl salt of N-(4-aminobutyl)2-ethyl-2-methylsuccinimide in 0.6 mL of dry DMF at room temperature under argon was added 107 microliters (μL) of triethylamine. The suspension was stirred 15 min; then a solution of 180.2 mg of carbonyldiimidazole (CDI) in 0.6 mL of DMF was added via syringe in one portion. The resulting suspension was stirred at room temperature for 50 min to complete formation of the imidazole. It was then added dropwise, over 8 min, to a stirring solution of 250 mg of Miles Pentex® crystalline bovine serum albumin (BSA) (Miles Laboratories, Inc., Elkhart, IN, USA) in 108 mL of water at pH 4.5 and 5° C. The pH was maintained at 4.5 during and after the addition by an automatic titrator (HCl). After 18 hrs at pH 4.5 and 5° C., the clear, translucent reaction was adjusted to pH 8 with sodium hydroxide solution, and applied to a 3.0×62 cm column of Sephadex G-25F gel (Pharmacia, Piscataway, NJ, USA) in 50 millimolar (mM) TRIS buffer [tris(hydroxymethyl)aminomethane], pH 8.2. The column was eluted with this buffer at a flow rate of 1 mL/min and 10 mL fractions were collected.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Sephadex

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

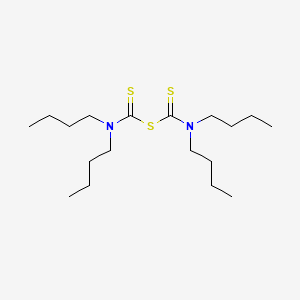

Cl.NCCCC[N:7]1[C:11](=[O:12])[CH2:10][C:9]([CH2:14][CH3:15])([CH3:13])[C:8]1=[O:16].C(N1C=CN=C1)(N1C=CN=C1)=O.N1C=CN=C1.CCCCN(C(SC(N(CCCC)CCCC)=S)=S)CCCC.[OH-].[Na+].C(O)C(N)(CO)CO>CN(C=O)C.O.C(N(CC)CC)C>[CH3:15][CH2:14][C:9]1([CH3:13])[C:8](=[O:16])[NH:7][C:11](=[O:12])[CH2:10]1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

92.1 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NCCCCN1C(C(CC1=O)(C)CC)=O

|

|

Name

|

|

|

Quantity

|

0.6 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

107 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

|

Name

|

|

|

Quantity

|

180.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(N1C=NC=C1)N1C=NC=C1

|

|

Name

|

|

|

Quantity

|

0.6 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=NC=C1

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

[Compound]

|

Name

|

Sephadex

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(CO)(CO)N)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The suspension was stirred 15 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting suspension was stirred at room temperature for 50 min

|

|

Duration

|

50 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pH was maintained at 4.5 during and

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 18 hrs at pH 4.5 and 5° C.

|

|

Duration

|

18 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the clear, translucent reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

The column was eluted with this buffer at a flow rate of 1 mL/min and 10 mL fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |